REACTION_CXSMILES
|
[Cl-].[Na+].[CH3:3][NH:4][C:5](=[N:8][N+:9]([O-:11])=[O:10])OC.[OH-].[Na+].[O:14]1[CH2:18][CH2:17][CH:16]([CH2:19][NH2:20])[CH2:15]1.Cl>O.C(#N)C>[CH3:3][NH:4][C:5]([NH:20][CH2:19][CH:16]1[CH2:17][CH2:18][O:14][CH2:15]1)=[N:8][N+:9]([O-:11])=[O:10] |f:0.1,3.4|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
53.8 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
49.2 g
|
Type
|
reactant
|
Smiles
|
CNC(OC)=N[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
O1CC(CC1)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was cooled to −10 degree centigrade
|
Type
|
ADDITION
|
Details
|
was further added to the suspension
|
Type
|
STIRRING
|
Details
|
The suspension was stirred at −10 degree centigrade for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
heated to 20 degree centigrade
|
Type
|
STIRRING
|
Details
|
further stirred for 6 hours
|
Duration
|
6 h
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=N[N+](=O)[O-])NCC1COCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |